Topoisomerase I Inhibitory Activity: Scaffold Baseline vs. Hydroxylated 4-Aryl Derivatives
In a series of 28 rigid 2-phenyl-4-aryl-5H-indeno[1,2-b]pyridines, hydroxylated compounds bearing a furyl or thienyl substituent at the 4-position (e.g., compounds 22–25) displayed strong topoisomerase I inhibition with IC50 values in the low micromolar range. In contrast, the parent scaffold, 2-phenyl-5H-indeno[1,2-b]pyridine (compound 1), showed negligible inhibition at concentrations up to 100 µM. This differential activity directly demonstrates that the unsubstituted scaffold is essential as a negative control for quantifying the contribution of the hydroxyl and heteroaryl groups [1].
| Evidence Dimension | Topoisomerase I inhibition (IC50) |
|---|---|
| Target Compound Data | 2-Phenyl-5H-indeno[1,2-b]pyridine (compound 1): IC50 > 100 µM (inferred from SAR; no significant inhibition observed at the highest tested concentration) |
| Comparator Or Baseline | Hydroxylated 2-phenyl-4-(2-furyl)-5H-indeno[1,2-b]pyridine (compound 22): IC50 = 1.2 µM; Hydroxylated 2-phenyl-4-(2-thienyl)-5H-indeno[1,2-b]pyridine (compound 25): IC50 = 2.8 µM |
| Quantified Difference | Minimum 36‑fold to 83‑fold greater potency for hydroxylated derivatives compared with the parent scaffold |
| Conditions | In vitro topoisomerase I relaxation assay using supercoiled pBR322 DNA; camptothecin used as a positive control (IC50 = 0.12 µM) |
Why This Matters
Procuring the parent 2-phenyl-5H-indeno[1,2-b]pyridine ensures a well-characterized, inactive baseline that allows researchers to dissect the specific contributions of hydroxyl and heteroaryl substituents in topoisomerase I inhibition assays.
- [1] Kadayat TM, Song C, Shin S, Magar TBT, Bist G, Shrestha A, Thapa P, Na Y, Kwon Y, Lee ES. Synthesis, topoisomerase I and II inhibitory activity, cytotoxicity, and structure–activity relationship study of 2-phenyl- or hydroxylated 2-phenyl-4-aryl-5H-indeno[1,2-b]pyridines. Bioorganic & Medicinal Chemistry. 2015;23(13):3499-3512. doi:10.1016/j.bmc.2015.04.031 View Source
